Lipophilicity Shift: 5-Bromo Substitution Raises XLogP3 by 0.7 Units Compared to the Non-Halogenated Analog
The introduction of a bromine atom at the 5-position of the nicotinamide ring significantly alters lipophilicity. The target compound's computed XLogP3 value of 0.6 represents a 0.7 log unit increase over N-(2-hydroxyethyl)nicotinamide (XLogP3 = -0.1) [1][2]. This difference is expected to affect membrane partitioning, with the brominated compound predicted to have higher passive membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | N-(2-hydroxyethyl)nicotinamide (CAS 6265-73-2): XLogP3 = -0.1 |
| Quantified Difference | ΔXLogP3 = +0.7 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18/2025.04.14) |
Why This Matters
For procurement decisions, this lipophilicity shift dictates the compound's suitability for cell-based assays requiring passive membrane crossing; the non-brominated analog may not achieve comparable intracellular concentrations.
- [1] PubChem. 5-bromo-N-(2-hydroxyethyl)nicotinamide. PubChem CID 23766528. Computed Properties: XLogP3 = 0.6. View Source
- [2] PubChem. N-(2-Hydroxyethyl)nicotinamide. PubChem CID 72663. Computed Properties: XLogP3 = -0.1. View Source
